Product packaging for Allyltriethylsilane(Cat. No.:CAS No. 17898-21-4)

Allyltriethylsilane

Cat. No.: B186969
CAS No.: 17898-21-4
M. Wt: 156.34 g/mol
InChI Key: SVGQCVJXVAMCPM-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Chemical Synthesis

The importance of organosilicon compounds in modern chemical synthesis is multifaceted. Their stability, stemming from the strong silicon-carbon bond, allows them to be carried through multi-step syntheses without decomposition. numberanalytics.com This robustness, coupled with their generally low toxicity and ease of handling, makes them preferable to many other organometallic reagents. benthamdirect.com Organosilicon compounds are widely employed as protecting groups, reagents for carbon-carbon and carbon-heteroatom bond formation, and as intermediates in a vast array of chemical transformations. numberanalytics.combenthamdirect.comresearchgate.net Their applications extend beyond the laboratory into materials science, where they are fundamental to the production of silicones, and into the pharmaceutical industry. numberanalytics.comrsc.org

Historical Context of Allylsilane Chemistry

Allyltriethylsilane as a Prototypical Allylsilane Reagent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20Si B186969 Allyltriethylsilane CAS No. 17898-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20Si/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGQCVJXVAMCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458256
Record name Allyltriethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17898-21-4
Record name Allyltriethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyltriethylsilane
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Synthesis of Allyltriethylsilane

Grignard-based Synthesis

A common and traditional method for preparing this compound involves the use of a Grignard reagent. This process generally consists of two main steps:

Preparation of the Grignard Reagent: Allylmagnesium bromide is prepared by reacting allyl bromide with magnesium metal in an ethereal solvent. google.com

Reaction with a Silyl (B83357) Halide: The freshly prepared allylmagnesium bromide is then reacted with triethylchlorosilane. The nucleophilic allyl group attacks the electrophilic silicon atom, displacing the chloride and forming the desired this compound. google.comchemicalbook.com This reaction is typically followed by distillation to purify the product. chemicalbook.com

Epoxides

Allylation in Complex Molecule Synthesis

Synthesis of Homoallyl Ethers

Other Synthetic Routes

While the Grignard route is prevalent, other methods for synthesizing allylsilanes exist. These can include palladium-catalyzed silylations of allylic alcohols or ethers, and hydrosilylation of allenes catalyzed by transition metals like nickel or copper. organic-chemistry.org These alternative methods can offer advantages in terms of functional group tolerance and stereoselectivity. organic-chemistry.org

Mechanistic Investigations and Theoretical Studies

Lewis Acid Activation Mechanisms

Formation of Cationic Silyl (B83357) Species

A key step in many reactions involving allyltriethylsilane is the formation of a cationic silicon species, often referred to as a silylium (B1239981) ion. uni-regensburg.desmu.edu While free silylium ions are highly reactive, in the context of these reactions, they are often stabilized by coordination with solvents or other Lewis bases present in the reaction mixture. uni-regensburg.desmu.edu The generation of these cationic intermediates is crucial for initiating subsequent chemical transformations. For instance, the interaction of this compound with a strong electrophile can lead to the formation of an unstable carbocation, which then releases this compound to generate the desired silylium ion. uni-regensburg.de The formation of these cationic species is often inferred from the reaction products and supported by computational studies. uni-regensburg.ded-nb.info In some cases, the formation of a pentacoordinated silicon complex is proposed as an intermediate, which can then lead to the generation of cationic species. smu.edu

β-Silyl Effect and Carbocation Stabilization

Transition State Analysis

The analysis of transition states in reactions of this compound provides crucial information about reaction pathways and selectivity. researchgate.net For instance, in the context of the Hosomi-Sakurai reaction, the reaction is believed to proceed through an open transition state when activated by a Lewis acid. researchgate.net However, alternative catalytic systems can lead to different transition state geometries, such as a closed Zimmerman-Traxler transition state, resulting in different stereochemical outcomes. researchgate.net Computational studies, particularly Density Functional Theory (DFT) calculations, are instrumental in modeling these transition states and understanding the factors that govern their relative energies. researchgate.netresearchgate.net These analyses can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can help rationalize the observed product distributions. researchgate.net

Role of Specific Catalysts in Mechanism

More complex catalytic systems, including those based on transition metals like palladium, rhodium, or iridium, can mediate a wider range of transformations. numberanalytics.comrsc.org For example, palladium complexes are known to catalyze allylic substitution reactions. numberanalytics.com In these cases, the mechanism often involves the formation of an η³-allyl complex as a key intermediate. numberanalytics.com The choice of metal and the ligand environment can significantly impact the catalytic activity and selectivity of the reaction. numberanalytics.comrsc.org For instance, rhodium catalysts have been shown to effectively catalyze the dehydrogenative silylation of alkenes with triethylsilane, while iridium catalysts under similar conditions can lead to allylsilanes. rsc.org The mechanism in these transition metal-catalyzed reactions can involve steps like oxidative addition, migratory insertion, and reductive elimination. numberanalytics.com

Computational Chemistry and DFT Calculations

Computational chemistry, and specifically Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving this compound. riken.jpyoutube.comchemrxiv.org DFT allows for the calculation of the electronic structure and energies of molecules, intermediates, and transition states, providing a detailed picture of the reaction pathway. nih.govnih.govsynthical.com

Prediction of Reactivity and Selectivity

DFT calculations are widely used to predict the reactivity and selectivity of chemical reactions. nih.govnih.gov By calculating the energies of different possible transition states, researchers can predict which reaction pathway is more favorable and therefore which product is likely to be formed in greater abundance. uni-regensburg.debham.ac.uk For example, DFT has been used to rationalize the stereochemical outcome of reactions by comparing the energies of transition states leading to different diastereomers. researchgate.netbham.ac.uk These calculations can take into account various factors, including steric and electronic effects, to provide a quantitative prediction of selectivity. bham.ac.uk Furthermore, DFT can be used to understand the role of catalysts by modeling the interaction between the catalyst and the reactants and how this interaction influences the activation energy of the reaction. uni-regensburg.de

Elucidation of Reaction Pathways

Recent advancements have explored alternative activation modes. For instance, a dual catalytic system employing a chromium catalyst and a photocatalyst has been developed. researchgate.net This method proceeds via a closed Zimmerman-Traxler-type transition state, offering complementary chemo- and diastereoselectivity to the classical Hosomi-Sakurai conditions. frontiersin.orgresearchgate.net Mechanistic studies, including DFT calculations, suggest that this dual catalytic reaction may operate through a photo-initiated chain mechanism. researchgate.net In some cases, the reaction pathway can involve a formal σ-bond metathesis. researchgate.net

Furthermore, the reaction of this compound can be influenced by the nature of the electrophile and the reaction conditions. For example, in reactions with acetals, mechanistic and stereochemical divergence has been observed, indicating the operation of different pathways. acs.org The addition of allylsilane to chiral acyclic mixed acetals has been proposed to proceed via an SN1 mechanism. rsc.org

Theoretical calculations have been instrumental in understanding these pathways. For example, in the silylium-catalyzed carbosilylation of ynamides, calculations support a mechanism where the silylium ion activates the alkyne to form a β-silylketenimonium intermediate. nih.govunirioja.es This is followed by a nucleophilic attack from another allylsilane molecule, regenerating the silylium ion catalyst. nih.govunirioja.es

Studies on Silylium Ions

Silylium ions, the silicon analogues of carbocations, are highly reactive species that can act as potent Lewis acids. uni-regensburg.dersc.org Their generation from precursors like this compound often requires specific conditions, such as the use of a strong Brønsted acid or a trityl cation initiator. mdpi.comnih.gov The generation of a silylium ion from a hydrosilane can be achieved through protonation followed by the liberation of dihydrogen. nih.gov

Once formed, silylium ions can catalyze a variety of reactions. rsc.org In the context of this compound, silylium ions play a crucial role in activating substrates and facilitating bond formation. For instance, in the carbosilylation of ynamides, the silylium ion activates the carbon-carbon triple bond. nih.govunirioja.es The strong Lewis acidic character of the silylium ion allows it to coordinate to π-bases, such as the triple bond of an ynamide, making the β-carbon susceptible to nucleophilic attack. nih.govunirioja.es

In some reactions, the role of silylium ions has been a subject of debate. For example, in the trityl cation-catalyzed Hosomi-Sakurai reaction of allylsilane with β,γ-unsaturated α-ketoesters, mechanistic studies suggest that the trityl cation is the dominant catalytic species, with the silylium ion playing a minor role. mdpi.com Theoretical studies have also been employed to understand the reactivity of silylium ions. Calculations on the silylalkynylation of terminal alkenes suggest that the reaction is initiated by the capture of a silylium ion by a silylated phenylacetylene (B144264) derivative to form a bis(silylated) ketene-like carbocation, which is the actual catalyst. nih.gov

The stabilization of silylium ions is a key factor in their application. Intramolecular stabilization by Lewis bases can "tame" their reactivity, allowing for more controlled transformations. uni-regensburg.de This has opened up new possibilities for designing and utilizing silylium ion catalysis in organic synthesis. uni-regensburg.de

Stereochemical Insights

The stereochemical outcome of reactions involving this compound is a critical aspect that has been extensively studied. The geometry of the allylsilane itself can control the stereochemistry of the products. researchgate.net In many reactions, the electrophile approaches the double bond anti to the departing silyl group. scielo.org.mx This anti-SE' pathway is a common feature in the addition of electrophiles to allylsilanes. scielo.org.mx

In the addition of allylsilanes to aldehydes, both internal stereoselection and external induction are important factors. scielo.org.mx The stereochemical course of these reactions can be influenced by the presence of chiral centers in the aldehyde or by the use of chiral catalysts. For example, the addition of allylsilane to chiral acyclic mixed acetals proceeds with diastereoselectivity that can be explained by a proposed model based on an SN1 mechanism. rsc.org

The development of asymmetric catalytic systems has enabled the synthesis of enantiomerically enriched products. A dual catalytic approach using a chromium catalyst and a photocatalyst has been shown to provide high levels of enantioselectivity in the allylation of aldehydes. researchgate.netresearchgate.net In these systems, the stereochemical outcome is determined by the chiral ligand on the chromium complex, which can override the inherent facial selectivity of the substrate. researchgate.net

The nature of the silyl group can also influence stereoselectivity. For instance, in the organocatalytic allylation of acetals, switching from allyltrimethylsilane (B147118) to this compound led to a decrease in enantioselectivity. bham.ac.uk In some cases, the use of a bulkier silyl group like allyltriisopropylsilane (B1276873) can even prevent the desired reaction from occurring. bham.ac.uk

Computational studies have provided valuable insights into the origins of stereoselectivity. For example, in the reactions of α-methyl-β-hydroxy aldehydes with crotyltrifluorosilanes, calculations have shown that the stereodivergent behavior is due to differences in nonbonded interactions in the bicyclic transition states. researchgate.net

Applications in Advanced Synthetic Chemistry

Synthesis of Complex Organic Molecules

The utility of allylsilanes, including allyltriethylsilane, extends to cascade reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity from simple precursors. 20.210.105numberanalytics.comnumberanalytics.comnih.govjcu.edu.au This efficiency is highly desirable in modern organic synthesis. For instance, a Nicholas/Hosomi-Sakurai cascade reaction was pivotal in generating a cycloheptene (B1346976) ring, a key structural motif in certain complex natural products. nih.gov

Total Synthesis of Biologically Active Natural Products

The total synthesis of natural products is a rigorous and powerful way to demonstrate the utility of a synthetic method. This compound and its analogs have been instrumental in the total synthesis of numerous biologically active natural products, particularly those with complex polycyclic or polyketide structures. frontiersin.orgnih.govnih.govfrontiersin.org

The Hosomi-Sakurai allylation is a favored method for extending carbon chains and installing functional groups that can be further manipulated. frontiersin.org This is particularly valuable in the synthesis of polyketides, a class of natural products known for their diverse biological activities. numberanalytics.comebin.pubresearchgate.netyoutube.com For example, the synthesis of decytospolides A and B, natural products with a tetrahydropyran (B127337) ring, utilized a diastereoselective allylation of a cyclic hemiacetal with an allylsilane as a key step. rsc.org

In the realm of diterpenoids, the asymmetric total synthesis of several Cephalotaxus diterpenoids, which possess a unique cycloheptene A ring, was achieved using a Nicholas/Hosomi-Sakurai cascade reaction. nih.gov This highlights the power of allylsilane chemistry in constructing challenging ring systems found in complex natural products. researchgate.netnih.govnsf.govchemrxiv.org

Key Step in Retrosynthetic Analysis

Retrosynthetic analysis is a foundational strategy in planning the synthesis of a complex molecule, where the target molecule is mentally deconstructed into simpler, commercially available starting materials. lkouniv.ac.inslideshare.netnumberanalytics.comscripps.edu A key disconnection in the retrosynthesis of many complex molecules is the carbon-carbon bond formed via an allylation reaction.

The disconnection of a homoallylic alcohol, a common structural motif in natural products, leads back to an aldehyde and an allyl nucleophile synthon. This compound serves as a stable and effective synthetic equivalent for this allyl anion synthon. lkouniv.ac.in Therefore, when planning the synthesis of a molecule containing a homoallylic alcohol, chemists can strategically identify a disconnection that corresponds to a reliable Hosomi-Sakurai reaction using this compound. This approach simplifies the synthetic problem and provides a clear pathway to the target molecule.

For instance, in the synthesis of molecules with acceptor-donor cyclopropanes, a retrosynthetic analysis might involve the disconnection of a 1,2-substituted alkene, which could be formed from an allylation reaction involving a reagent like this compound. core.ac.uk

Stereocontrolled Synthesis of Polycyclic Compounds

The construction of polycyclic systems with precise control over stereochemistry is a significant challenge in organic synthesis. This compound plays a role in the stereocontrolled synthesis of these complex structures. nih.gov Diastereoselective allylation reactions using allylsilanes can establish key stereocenters that guide the formation of subsequent rings. core.ac.ukpsu.edupsu.edu

The stereochemical outcome of the Hosomi-Sakurai reaction can be influenced by the substrate, the Lewis acid, and the specific allylsilane used. While open transition states are common, leading to predictable diastereoselectivity based on substrate control, methods have been developed to achieve high levels of stereocontrol. rsc.orgresearchgate.net For example, the diastereoselective allylation of enolates derived from 2-phenylselenocyclopent-2-enone showed a high preference for the cis isomer. psu.edu

Furthermore, allylsilanes have been employed in the synthesis of spirocyclic compounds, which are present in many natural products. jcu.edu.aumdpi.comgoogle.com The stereoselective synthesis of these spirocycles is crucial for their biological activity.

Late-Stage Functionalization of Complex Substrates (e.g., steroid derivatives)

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules, such as natural products or drug candidates, in the final steps of a synthesis. This approach enables the rapid generation of analogs for structure-activity relationship (SAR) studies. This compound has been utilized in the late-stage functionalization of complex substrates, including steroid derivatives. researchgate.net

The introduction of an allyl group onto a complex core, like a steroid, can provide a versatile handle for further chemical modifications. nih.govnih.govresearchgate.netbritannica.comsymeres.com A recent study demonstrated the application of a novel photocatalytic method for the allylation of aldehydes, which was successfully applied to the late-stage functionalization of steroid derivatives. researchgate.net This highlights the potential of allylsilane chemistry to modify intricate and sterically hindered molecules.

Formation of Chiral Building Blocks

Chiral building blocks are essential for the enantioselective synthesis of pharmaceuticals and other biologically active compounds. This compound is a valuable reagent for the creation of chiral homoallylic alcohols and amines, which are versatile chiral building blocks. nih.govrsc.orgcuni.cz

Applications in Polymer Science

This compound also finds applications in the field of polymer science, contributing to the synthesis of specialized polymers. researchgate.netuni-mainz.dealfa-chemistry.comrsc.orgmdpi.com Its roles include acting as a chain transfer agent and as a comonomer in the synthesis of silicone-based polymers.

Furthermore, this compound can be incorporated into silicone polymers through hydrosilylation reactions. researchgate.net This process is a key method for producing functionalized polysiloxanes, which are used in a wide range of applications, from elastomers to medical devices. researchgate.netuni-mainz.de The allyl group provides a site for further functionalization of the silicone polymer backbone.

Below is a table summarizing the applications of this compound in Advanced Synthetic Chemistry:

Application AreaSpecific UseKey Reaction/ConceptResulting Structure/Product
Synthesis of Complex Organic Molecules Carbon-carbon bond formationHosomi-Sakurai ReactionComplex molecular frameworks
Rapid increase in complexityCascade ReactionsPolycyclic systems
Total Synthesis of Natural Products Chain extension and functionalizationHosomi-Sakurai AllylationPolyketides, Diterpenoids
Key disconnection strategyRetrosynthetic AnalysisSimplification to known precursors
Building complex ring systemsStereocontrolled CyclizationsPolycyclic natural products
Late-Stage Functionalization Modification of complex coresPhotocatalytic AllylationFunctionalized steroids and analogs
Formation of Chiral Building Blocks Asymmetric C-C bond formationCatalytic Asymmetric AllylationChiral homoallylic alcohols/amines
Polymer Science Molecular weight controlRadical Polymerization Chain TransferPolymers with controlled Mw
Synthesis of functional polymersHydrosilylationSilicone-based polymers

Synthesis of Conducting Polymers

While conducting polymers are typically synthesized through oxidative coupling of monomeric precursors, the direct role of this compound in the synthesis of the main conductive polymer backbone is not prominently documented in readily available literature. cymitquimica.comtcichemicals.comcore.ac.uk Its application in this area may be more indirect, potentially as a precursor to functionalized monomers or as an additive to modify the properties of the final polymer.

Polymerization Reactions

This compound and similar allylsilanes are valuable monomers and reagents in various polymerization reactions. The allyl group's double bond can participate in polymerization processes.

One of the most significant reactions is hydrosilylation , which involves the addition of a Si-H bond across a C=C double bond. uni-muenchen.de This reaction, often catalyzed by platinum complexes, is a fundamental method for creating silicon-carbon bonds and is widely used in the production of silicone polymers and for surface modification. uni-muenchen.dewisc.edu this compound can serve as the alkene component in such reactions.

Furthermore, the allyl group can undergo radical polymerization . google.comresearchgate.netairliquide.com Under the influence of a radical initiator, the double bond can react to form a growing polymer chain. Radical reactions involving alkenylsilanes have been studied to understand the factors influencing their reactivity. researchgate.net

Incorporation into Polysiloxane Compounds

This compound is instrumental in the modification of polysiloxanes. The most common method for incorporating functional groups into a polysiloxane chain is through hydrosilylation. wisc.edu In this process, a polysiloxane containing Si-H bonds (polymethylhydrosiloxane, for example) is reacted with this compound in the presence of a catalyst. wisc.edu This grafts the triethylsilylallyl group onto the polysiloxane backbone, allowing for the introduction of specific functionalities and the tailoring of the polymer's properties, such as its hydrophobicity and reactivity. uni-muenchen.dewisc.edu

Development of Novel Reagents and Methodologies

The unique reactivity of this compound has led to its use in the development of new synthetic methods.

Cross-Coupling Reactions: Allylsilanes, including this compound, are used as coupling partners in various transition metal-catalyzed cross-coupling reactions. For instance, they can react with aryldiazonium salts under gold/photoredox catalysis to form allylarenes. This provides a powerful tool for constructing carbon-carbon bonds.

Radical Reactions: this compound can participate in radical addition reactions, where a radical species adds across the double bond. researchgate.net These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. The study of radical cyclization reactions has shown that radical intermediates can be generated and then undergo intramolecular cyclization, a powerful strategy for synthesizing cyclic compounds.

Hosomi-Sakurai Reaction: this compound is a key reagent in the Hosomi-Sakurai reaction, which is the Lewis acid-catalyzed allylation of various electrophiles, such as aldehydes, ketones, and imines. chemicalbook.com This reaction is a cornerstone of organic synthesis for the formation of homoallylic alcohols and amines, which are important building blocks for the synthesis of complex natural products and biologically active molecules. Recent advancements have explored dual catalytic approaches, such as Cr/photoredox catalysis, to complement the traditional Hosomi-Sakurai reaction and achieve different chemo- and diastereoselectivity.

Future Research Directions and Challenges

Development of More Sustainable and Green Chemical Protocols

A major thrust in modern chemical synthesis is the development of environmentally friendly methods, and reactions involving allyltriethylsilane are no exception. Future work will prioritize the creation of greener protocols that minimize waste and avoid harsh conditions.

Catalytic Systems: A primary goal is to replace stoichiometric Lewis acids, which are often required in large amounts for reactions like the Hosomi-Sakurai allylation, with more efficient catalytic alternatives. mdpi.comorganic-chemistry.org While progress has been made, developing robust catalysts that operate under mild conditions with low catalyst loadings is crucial. organic-chemistry.org The use of solid acid catalysts, such as silica-alumina, presents a promising, atom-economical approach for reactions like the ring-opening allylation of cyclic acetals, which can be recovered and reused. rsc.orgpsu.edu

Alternative Energy Sources: The use of photochemical and electrochemical methods offers a sustainable alternative to traditional thermal reactions. researchgate.net For instance, visible-light-induced transformations can enable reactions under mild conditions, potentially avoiding the need for strong chemical oxidants or reductants. researchgate.net

Green Solvents: Research into performing allylation reactions in environmentally benign solvents, such as water or ionic liquids, or under solvent-free conditions will be essential to reduce the environmental footprint of these transformations. researchgate.netmdpi.com

Expanding the Scope of Asymmetric Catalysis

The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis. While this compound is used in asymmetric allylations, expanding the range of accessible chiral products remains a key challenge. beilstein-journals.orgmiami.edu

Novel Chiral Catalysts: The design and synthesis of new chiral ligands and catalysts are paramount. miami.edu This includes developing catalysts for challenging substrates like ketimines and for achieving high enantioselectivity in the synthesis of complex molecules such as α-trisubstituted homoallylic amines. beilstein-journals.orgmiami.edu

Dual Catalysis: A significant area of growth is the use of dual-catalyst systems, where two distinct catalysts, such as a transition metal complex and an organocatalyst, work in concert. nih.govthieme-connect.com This strategy has shown success in the enantioselective and diastereodivergent α-allylation of ketones and imines, allowing for the synthesis of all four possible stereoisomers of a product from the same starting materials by simply changing the catalyst combination. nih.govchinesechemsoc.orgchinesechemsoc.org Systems combining palladium or iridium with zinc or copper catalysts have proven particularly effective. nih.govchinesechemsoc.orgrsc.orgsnnu.edu.cn

Substrate Scope: Future efforts will aim to broaden the applicability of asymmetric allylation to a wider variety of electrophiles, including less reactive ones, and to develop methods for constructing more sterically hindered stereocenters. beilstein-journals.orgnih.gov

Advanced Mechanistic Insights through Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is critical for the rational design of new and improved synthetic methods. The synergy between advanced analytical techniques and computational modeling provides powerful tools to elucidate the complex pathways of reactions involving this compound.

Spectroscopic Studies: In situ spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable for observing reactive intermediates and monitoring reaction progress in real-time. nsf.gov These techniques can provide direct evidence for proposed catalytic cycles and help identify catalyst activation and deactivation pathways. nsf.govacs.org

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping out the potential energy surfaces of reactions. researchgate.net They can be used to predict transition state geometries, calculate activation barriers, and explain the origins of chemo-, regio-, and stereoselectivity. researchgate.netchinesechemsoc.org For example, computational studies have been used to understand the mechanism of trityl cation-catalyzed Hosomi-Sakurai reactions and to rationalize the stereochemical outcomes of dual-catalytic processes. mdpi.comchinesechemsoc.org

A summary of techniques used for mechanistic investigation is provided below.

Technique Application in this compound Chemistry Reference
In situ IR Spectroscopy Monitoring reaction kinetics and conversion; observing catalyst-substrate interactions. nsf.gov
NMR Spectroscopy Characterizing reaction products and intermediates; crossover experiments to determine intra- vs. intermolecular pathways. acs.orgresearchgate.net
DFT Calculations Modeling transition states; calculating reaction energy profiles; explaining stereoselectivity. researchgate.netchinesechemsoc.org

| Reaction Calorimetry | Probing the thermodynamics of catalyst formation and reaction progress. | nsf.gov |

Novel Applications in Materials Science and Medicinal Chemistry

The unique physicochemical properties imparted by the silicon atom make organosilicon compounds, including those derived from this compound, highly attractive for advanced applications.

Materials Science: this compound can serve as a monomer or cross-linking agent in the synthesis of novel polymers. google.commdpi.com The incorporation of silyl (B83357) groups can enhance properties such as thermal stability, hydrophobicity, and adhesion. sigmaaldrich.comias.ac.in For example, off-stoichiometry thiol-ene polymers incorporating allylsilanes have been developed for bonding to silicon wafers in the microelectronics industry. mdpi.com Silicon-containing polymers are also precursors for silicon carbide ceramics. google.com

Exploration of New Reactivity Modes for this compound

While the nucleophilic character of the allyl group is its most exploited feature, exploring alternative modes of reactivity could significantly broaden the synthetic utility of this compound.

Cycloaddition Reactions: Investigating the participation of the allyl group in various cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, could lead to the efficient construction of complex carbocyclic and heterocyclic ring systems. core.ac.uknih.govlibretexts.org

Radical Reactions: The allyl group can participate in radical addition reactions. rsc.orglibretexts.org Developing new methods for generating and trapping radical intermediates derived from this compound could open up new avenues for C-C bond formation, particularly in the context of transition metal-catalyzed processes that involve radical intermediates. mdpi.comrsc.org

C-H and C-Si Bond Activation: Transition metal-catalyzed activation of the otherwise inert C-H or C-Si bonds of this compound represents a frontier in its chemistry. rsc.org For example, ruthenium-catalyzed isomerization of allylsilanes to vinylsilanes followed by C-H activation has been used to synthesize 1,3-dienes. rsc.org Unlocking new reactivity through the selective cleavage of these bonds could lead to unprecedented transformations and a significant expansion of its synthetic repertoire. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Allyltriethylsilane, and how can purity be ensured during preparation?

  • Methodological Answer : Synthesis typically involves the reaction of allyl chloride with triethylsilane in the presence of a catalyst (e.g., platinum or palladium-based). Purification is achieved via fractional distillation under inert atmosphere. Purity is verified using gas chromatography (GC) with flame ionization detection, ensuring a single peak (>98% purity). Proton NMR (¹H NMR) and Fourier-transform infrared spectroscopy (FTIR) are used to confirm structural integrity, with characteristic peaks at δ 0.6–0.8 ppm (Si–CH₂CH₃) and ~1600 cm⁻¹ (C=C stretching), respectively. Proper handling under anhydrous conditions and inert gas (N₂/Ar) is critical to avoid hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include allylic protons (δ 4.8–5.2 ppm), Si–CH₂CH₃ (δ 0.6–0.8 ppm), and vinyl carbons (δ 115–125 ppm).
  • GC-MS : Retention time and molecular ion (m/z 144 [M⁺]) confirm identity.
  • FTIR : Peaks at ~1250 cm⁻¹ (Si–C) and ~1600 cm⁻¹ (C=C).
    Cross-referencing with literature data and calibration with authentic samples enhances reliability .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Inert gas-purged containers, away from moisture and oxidizers.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Spill Management : Neutralize with sand or vermiculite; avoid water due to silane reactivity.
    Safety protocols should align with GHS hazard classifications (flammability, skin irritation) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in stereoselective allylation reactions?

  • Methodological Answer :

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, phosphoramidites) with varying metal centers (Pd, Ni).
  • Solvent Effects : Compare polar aprotic (DMF, THF) vs. non-polar solvents (hexane) to control reaction kinetics.
  • Temperature Gradients : Use differential scanning calorimetry (DSC) to identify exothermic peaks and optimize thermal profiles.
  • Kinetic Analysis : Monitor conversion rates via in-situ FTIR or HPLC. Document deviations in enantiomeric excess (ee) using chiral GC or HPLC .

Q. What computational methods are suitable for predicting this compound’s reactivity in novel catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for allylation pathways.
  • Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to predict steric effects.
  • Docking Studies : Evaluate ligand-metal coordination using AutoDock Vina.
    Validate computational results with experimental kinetic data and spectroscopic intermediates (e.g., NMR-trapped species) .

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodological Answer :

  • Data Reconciliation : Compare substrate scope, catalyst loading, and solvent systems across studies.
  • Reproducibility Tests : Replicate key experiments under standardized conditions (e.g., fixed temperature, purity benchmarks).
  • Statistical Analysis : Apply ANOVA or t-tests to identify outliers in yield/ee datasets.
    Cross-reference with mechanistic studies (e.g., Hammett plots, isotope labeling) to resolve discrepancies .

Q. What strategies are recommended for analyzing decomposition pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to buffered solutions (pH 2–12) at 40–60°C.
  • LC-MS Monitoring : Track degradation products (e.g., silanols, allyl alcohols) over time.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under ambient conditions.
  • Hazard Assessment : Evaluate toxicity of byproducts using in silico tools (ECOSAR, TEST) .

Data Presentation and Reproducibility

Q. What are the best practices for documenting this compound experiments to ensure reproducibility?

  • Methodological Answer :

  • Detailed Experimental Sections : Include exact molar ratios, catalyst pre-treatment steps, and inert atmosphere protocols.
  • Supporting Information : Provide raw NMR/GC-MS spectra, crystallographic data (if applicable), and statistical error margins.
  • Ethical Reporting : Disclose any failed attempts or non-reproducible results to avoid publication bias.
    Follow Beilstein Journal guidelines for supplementary data organization .

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Allyltriethylsilane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.